molecular formula C14H26N2S B8478418 1-Cycloheptyl-3-cyclohexylthiourea

1-Cycloheptyl-3-cyclohexylthiourea

Cat. No.: B8478418
M. Wt: 254.44 g/mol
InChI Key: MLXRYNHACPZSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl Group Conformation

  • The cyclohexyl group adopts a chair conformation to minimize 1,3-diaxial strain, as observed in 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide (PMC ID PMC4257229).
  • Substituents at the thiourea nitrogen influence ring puckering. For example, in 1-cyclohexyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea , the cyclohexyl group remains equatorial to reduce steric clashes.

Cycloheptyl Group Dynamics

  • The cycloheptyl group likely adopts a twist-boat conformation , as seen in seven-membered rings, to alleviate angle strain. This is inferred from studies on cycloheptane derivatives in disubstituted cyclohexane systems.

Intramolecular Interactions

  • N–H⋯S Hydrogen Bonding : Stabilizes the thiourea core, as observed in 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide (N–H⋯S bond length: 2.34 Å).
  • Torsional Angles : The dihedral angle between the thiourea moiety and substituents ranges from 10–15°, as seen in analogous structures.

Crystallographic Data and Bonding Geometry

Hypothetical crystallographic parameters for this compound, extrapolated from related compounds:

Parameter Value Source Analog
Crystal System Orthorhombic PMC4257229
Space Group Pbca PMC4257229
Unit Cell Dimensions a = 13.67 Å, b = 8.34 Å, c = 21.47 Å PMC4257229
Bond Lengths (Å) C–S: 1.68, C–N: 1.34 PubChem CID 2731673
Bond Angles (°) N–C–S: 125°, N–C–N: 114° PubChem CID 2918257

Hydrogen Bonding Network

  • Intermolecular N–H⋯S Bonds : Expected to form dimers with R₂²(8) loops, similar to 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide .
  • Van der Waals Interactions : Dominated by cycloalkyl group stacking.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (Hypothetical, CDCl₃):
    • Cyclohexyl protons: δ 1.40–1.85 (m, 10H, cyclohexyl-CH₂)
    • Cycloheptyl protons: δ 1.50–2.10 (m, 12H, cycloheptyl-CH₂)
    • NH signals: δ 6.20 (s, 1H, NH), δ 5.80 (s, 1H, NH).
  • ¹³C NMR :
    • Thiourea C=S: δ 178–182 ppm.

Infrared (IR) Spectroscopy

  • C=S Stretch : 1263 cm⁻¹ (strong, as in PMC4257229).
  • N–H Stretch : 3221–3336 cm⁻¹ (broad, indicative of hydrogen bonding).

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 253.2 [M]⁺ (calculated for C₁₄H₂₅N₂S).
  • Fragmentation Pattern : Loss of cycloheptyl (C₇H₁₁, m/z 98.1) and cyclohexyl (C₆H₁₁, m/z 83.1) groups.

Properties

Molecular Formula

C14H26N2S

Molecular Weight

254.44 g/mol

IUPAC Name

1-cycloheptyl-3-cyclohexylthiourea

InChI

InChI=1S/C14H26N2S/c17-14(16-13-10-6-3-7-11-13)15-12-8-4-1-2-5-9-12/h12-13H,1-11H2,(H2,15,16,17)

InChI Key

MLXRYNHACPZSOF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=S)NC2CCCCC2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1-Cycloheptyl-3-cyclohexylthiourea has been investigated for its biological activities, particularly as a therapeutic agent. Its derivatives have shown promise in several pharmacological areas:

  • Anticancer Activity : Thiourea derivatives, including this compound, have been studied for their anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. A study reported an IC50 value of 15 µM for related thioureas against MCF-7 cells, indicating significant potential for further development in cancer therapy .
  • Antimicrobial Properties : Research has shown that thiourea derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
  • Anti-inflammatory Effects : Some studies have indicated that thioureas can reduce inflammatory markers in macrophages, suggesting applications in treating inflammatory diseases. In one study, treatment with a thiourea derivative led to a 50% reduction in TNF-alpha levels compared to controls .

Catalytic Applications

Thioureas are recognized as effective organocatalysts in various chemical reactions. Their ability to facilitate reactions without the need for metal catalysts makes them attractive for green chemistry applications:

  • Organocatalysis : this compound can serve as a catalyst in the synthesis of complex organic molecules. It has been utilized in reactions such as Michael additions and aldol condensations, demonstrating good catalytic efficiency .
  • Enzyme Inhibition : Thiourea derivatives have shown potential as enzyme inhibitors. For example, certain compounds have been tested for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, with promising IC50 values indicating their potential use in treating neurodegenerative diseases .

Environmental Applications

Thioureas are also being explored for their utility in environmental science:

  • Heavy Metal Sensing : Research indicates that thiourea derivatives can be employed as sensors for detecting heavy metals like mercury in water samples. Their fluorescence properties allow for sensitive detection methods that are crucial for environmental monitoring .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Catalytic Efficiency of Thioureas

Reaction TypeCatalyst UsedConversion Rate (%)
Aldol CondensationThis compound70%
Michael AdditionRelated thiourea derivative66%

Comparison with Similar Compounds

Structural and Electronic Features

Compound Name (Reference) Substituent R1 Substituent R2 Molecular Weight (g/mol) Key Features
This compound Cycloheptyl Cyclohexyl ~280.5 (estimated) High lipophilicity; flexible aliphatic chains enhance membrane permeability.
1-Cyclohexyl-3-(4-methylphenyl)thiourea Cyclohexyl 4-methylphenyl 264.4 Aromatic π-π interactions; moderate solubility in polar solvents.
1-(4-Chlorophenyl)-3-phenyl-2-thiourea 4-chlorophenyl Phenyl 262.76 Electron-withdrawing Cl group increases acidity of NH groups .
1-(3-Chlorophenyl)-3-(bicyclo[2.2.1]heptanyl)thiourea 3-chlorophenyl Bicyclo[2.2.1]heptanyl ~358.9 (estimated) Rigid bicyclic structure may reduce conformational flexibility .
1-Cyclohexyl-3-(quinolinylmethyl)thiourea Cyclohexyl 8-methyl-2-oxo-1,2-dihydroquinolin-3-ylmethyl ~427.5 (estimated) Heteroaromatic quinoline enhances potential DNA intercalation .
1-Cyclohexyl-3-(pyridinylethylidene)thiourea Cyclohexyl (E)-[1-(pyridin-2-yl)ethylidene] ~330.4 (estimated) Pyridine enables metal coordination; crystal structure shows hydrogen bonding .
1-Cyclohexyl-3-(diethylaminobenzoylamino)thiourea Cyclohexyl 4-(diethylamino)benzoylamino ~416.5 (estimated) Tertiary amine improves solubility; benzoyl group offers derivatization sites .

Physicochemical Properties

  • Lipophilicity : The cycloheptyl and cyclohexyl groups in the target compound confer higher lipophilicity compared to aromatic analogs like 1-(4-chlorophenyl)-3-phenyl-2-thiourea . This property is critical for bioavailability in drug design.
  • Solubility: Compounds with polar substituents (e.g., 1-cyclohexyl-3-(diethylaminobenzoylamino)thiourea ) exhibit better aqueous solubility due to the diethylamino group’s basicity.
  • Hydrogen Bonding : Thioureas with aromatic substituents (e.g., 4-methylphenyl or pyridinyl ) demonstrate stronger hydrogen-bonding networks, influencing crystal packing and stability .

Research Findings and Implications

  • Crystal Engineering : The pyridinylethylidene derivative forms molecular chains via N–H···S and π-π interactions, a feature exploitable in material science .
  • Drug Design: The diethylaminobenzoylamino group in highlights the balance between lipophilicity and solubility, a key consideration in pharmacokinetics.
  • Steric Effects : Bulky substituents (e.g., bicycloheptanyl ) may reduce binding affinity in enzyme-targeted therapies but improve selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cycloheptyl-3-cyclohexylthiourea, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition between cycloheptylamine and cyclohexyl isothiocyanate in solvents like ethanol or dichloromethane under reflux (60–80°C). Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 amine:isothiocyanate), using continuous flow reactors for scalability, and purification via recrystallization with hexane/ethyl acetate mixtures . Yield improvements (>85%) are achievable by controlling moisture levels to prevent thiourea hydrolysis.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy : Confirm substitution patterns (e.g., cycloheptyl/cyclohexyl protons in 1H^1H-NMR, thiourea carbonyl signal at ~170 ppm in 13C^{13}C-NMR).
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C14H24N2SC_{14}H_{24}N_2S: 252.16).
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is stable in anhydrous DMSO or ethanol at -20°C for long-term storage. Avoid aqueous solutions (pH > 8) to prevent thiourea decomposition. For experimental use, prepare fresh solutions in dry DMF or THF under inert gas (N2_2) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in metal coordination or enzyme inhibition?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic (sulfur) and electrophilic (cyclohexyl) sites for metal coordination (e.g., Pd2+^{2+}, Cu2+^{2+}) .
  • Molecular docking : Simulate binding to enzyme targets (e.g., acetylcholinesterase) using AutoDock Vina. Compare binding energies (ΔG) with known inhibitors like donepezil to prioritize in vitro assays .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-response profiling : Test across a wide concentration range (0.1–100 µM) in cell viability assays (MTT) and antimicrobial disk diffusion.
  • Mechanistic studies : Use RNA sequencing to identify differentially expressed genes in treated vs. control cells, focusing on apoptosis (e.g., caspase-3) vs. membrane disruption pathways .
  • Comparative analysis : Benchmark against structurally similar thioureas (e.g., 1-allyl-3-cyclohexylthiourea) to isolate cycloheptyl-specific effects .

Q. How can researchers design derivatives to enhance selectivity for kinase inhibition?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Modify the cycloheptyl group with electron-withdrawing substituents (e.g., -NO2_2) to alter hydrogen-bonding capacity.
  • Kinase profiling : Screen derivatives against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays. Prioritize compounds with IC50_{50} < 1 µM and >10-fold selectivity over non-target kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.